4-bromo-1-({1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-bromo-1-({1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that features a bromine atom, a difluorophenyl group, and an azetidine ring attached to a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Core: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
Bromination: The final step involves the bromination of the pyrazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-bromo-1-({1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-bromo-1-({1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluorophenyl group and the azetidine ring are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-difluoroanisole: Used as an inhibitor of cyclin-dependent kinases.
1-bromo-4-(trifluoromethoxy)benzene: Used in the synthesis of various organic compounds.
Uniqueness
4-bromo-1-({1-[(3,4-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of a bromine atom, a difluorophenyl group, and an azetidine ring attached to a pyrazole core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H14BrF2N3 |
---|---|
Molecular Weight |
342.18 g/mol |
IUPAC Name |
4-bromo-1-[[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H14BrF2N3/c15-12-4-18-20(9-12)8-11-6-19(7-11)5-10-1-2-13(16)14(17)3-10/h1-4,9,11H,5-8H2 |
InChI Key |
XZTSAROZKFXXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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